molecular formula C9H12N2O2 B14853516 3-(6-Methoxypyridin-2-YL)oxetan-3-amine

3-(6-Methoxypyridin-2-YL)oxetan-3-amine

Cat. No.: B14853516
M. Wt: 180.20 g/mol
InChI Key: UUPIPNJZULWHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methoxypyridin-2-yl)oxetan-3-amine is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol, this amine-functionalized oxetane derivative is characterized by a purity exceeding 95% . The 6-methoxypyridin-2-yl moiety is a common pharmacophore in medicinal chemistry, often employed to modulate the physicochemical properties and potency of drug candidates. The integration of an oxetane ring, a saturated heterocycle known for its contribution to metabolic stability and solubility, makes this compound a valuable building block in organic synthesis and hit-to-lead optimization campaigns . While specific biological data for this exact molecule may be limited, analogous 6-methoxypyridine-containing structures are frequently explored in the discovery of therapeutics for neurodegenerative diseases and as components of biologically active molecules such as DPP-4 inhibitors . This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the available safety data sheet (MSDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)oxetan-3-amine

InChI

InChI=1S/C9H12N2O2/c1-12-8-4-2-3-7(11-8)9(10)5-13-6-9/h2-4H,5-6,10H2,1H3

InChI Key

UUPIPNJZULWHOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2(COC2)N

Origin of Product

United States

The Enduring Contribution of Pyridine Derivatives to Pharmaceutical Innovation

Rationale for Investigating the 3-(6-Methoxypyridin-2-YL)oxetan-3-amine Scaffold

The strategic combination of the oxetane (B1205548), amine, and methoxypyridine components in a single scaffold provides a compelling basis for its investigation in contemporary chemical research. This scaffold is not merely a random assortment of functional groups but a carefully considered architecture designed to confer multiple benefits in the development of new therapeutic agents.

The core of the rationale lies in the synergistic effects of its constituent parts:

The Oxetane Ring: This four-membered, oxygen-containing heterocycle is a key feature. nih.gov Unlike the more common cyclobutane, the oxetane ring is nearly planar and possesses a significant dipole moment, making it a polar, compact, and three-dimensional (sp³-rich) structural element. nih.govnih.gov In drug design, the incorporation of an oxetane ring can lead to substantial improvements in a molecule's physicochemical properties. acs.org It can enhance aqueous solubility, a critical factor for drug absorption and distribution, while simultaneously blocking sites on a molecule that are susceptible to metabolic breakdown. nih.govnih.gov Furthermore, the oxetane motif can serve as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities, offering similar spatial orientation but with improved properties and the potential for novel intellectual property. acs.orgacs.org The substitution at the 3-position is particularly common due to its synthetic accessibility and greater stability. nih.govacs.org

The 3-Amino Group: The primary amine at the 3-position of the oxetane ring is a crucial functional handle. This group provides a key point for molecular interactions, such as hydrogen bonding with biological targets like enzymes and receptors. rsc.org Its basicity can be attenuated by the electron-withdrawing nature of the adjacent oxetane ring, which can be advantageous in fine-tuning a drug candidate's pharmacokinetic profile to avoid issues related to high basicity. nih.govacs.org The 3-aminooxetane unit is recognized as a versatile building block, and its presence allows for the straightforward synthesis of a diverse library of derivative compounds for structure-activity relationship (SAR) studies. rsc.org These amino-oxetanes have shown high potential as bioisosteres of benzamides, a common pharmacophore found in over 100 approved drugs. digitellinc.comresearchgate.net

The convergence of these three components in the this compound scaffold creates a versatile and highly valuable building block for drug discovery. It offers a unique three-dimensional structure that can explore chemical space not accessible to flatter aromatic compounds, potentially leading to higher target selectivity and potency. nih.gov Researchers are drawn to this scaffold because it provides a pre-packaged solution to several common medicinal chemistry problems, offering a pathway to develop drug candidates with improved "drug-like" properties.

Table 1: Physicochemical Property Improvements Associated with Scaffold Components

Structural Component Key Physicochemical Contributions Reference
Oxetane Ring Increases polarity and three-dimensionality; enhances aqueous solubility; can improve metabolic stability; acts as a bioisostere for carbonyl and gem-dimethyl groups. nih.govnih.govacs.org
3-Amino Group Provides a key site for hydrogen bonding; basicity is modulated by the oxetane ring; allows for synthetic diversification. nih.govrsc.org
6-Methoxypyridine Acts as a bioisostere for phenyl rings; improves solubility and metabolic stability; nitrogen atom serves as a hydrogen bond acceptor. rsc.orgnih.govnih.gov

Retrosynthetic Disconnections for the this compound Framework

A retrosynthetic analysis of this compound reveals several strategic disconnections. The primary disconnection is at the C-C bond between the oxetane ring and the pyridine ring. This suggests a coupling reaction, such as a Suzuki or Negishi coupling, between a pre-functionalized 3-aminooxetane derivative and a suitable 2-substituted-6-methoxypyridine. nih.govacs.org Another key disconnection is at the C-N bond of the C3-amino group, which points towards the functionalization of a 3-oxo-oxetane or a related electrophilic oxetane precursor. Finally, the oxetane ring itself can be disconnected, leading to acyclic precursors that can undergo intramolecular cyclization to form the four-membered ring. acs.orgmagtech.com.cn

These disconnections highlight the three main synthetic challenges: the construction of the strained oxetane ring with the desired substitution pattern, the introduction of the amino group at the C3 position, and the synthesis of the substituted pyridine moiety.

Strategies for Oxetane Ring Synthesis with C3-Amino Functionalization

The synthesis of 3-aminooxetanes is a critical aspect of constructing the target molecule. Several strategies have been developed to achieve this, broadly categorized into intramolecular cyclization approaches and the derivatization of pre-existing oxetane building blocks. acs.orgmagtech.com.cnnih.govnih.gov

Intramolecular cyclization is a powerful method for forming the oxetane ring. acs.orgmagtech.com.cn A common approach involves the Williamson ether synthesis, where a 1,3-diol precursor is selectively functionalized to introduce a good leaving group at one hydroxyl and convert the other into a nucleophilic alkoxide. acs.org Base-mediated cyclization then yields the oxetane ring. For the synthesis of 3-aminooxetanes, the starting 1,3-diol would need to incorporate a protected amine functionality.

Another intramolecular strategy is the C–H functionalization of alcohols. researchgate.netacs.org This method avoids the need for pre-functionalization of the alcohol, offering a more atom-economical route to the oxetane ring. Visible-light-triggered intramolecular cyclization of propargylic alcohols has also been reported as a unique strategy to access oxetanones, which can then be converted to 3-aminooxetanes. researchgate.net

Table 1: Comparison of Intramolecular Cyclization Methods for Oxetane Synthesis
MethodPrecursorKey TransformationAdvantagesChallengesReference
Williamson Ether SynthesisFunctionalized 1,3-diolBase-mediated SN2 cyclizationWell-established, reliableRequires multi-step precursor synthesis acs.org
Alcohol C–H FunctionalizationUnactivated alcoholRadical-mediated cyclizationAtom-economical, mild conditionsCan have regioselectivity issues researchgate.netacs.org
Photochemical CyclizationPropargylic alcoholVisible-light-induced 4-exo-trig cyclizationUnique reactivity, mildSubstrate scope may be limited researchgate.net

An alternative and often more direct route to 3-aminooxetanes is the derivatization of commercially available or readily synthesized oxetane building blocks. nih.govnih.gov Oxetan-3-one is a versatile precursor that can undergo various transformations to introduce the C3-amino group. nih.gov For instance, reductive amination of oxetan-3-one with a suitable amine and a reducing agent provides a straightforward synthesis of 3-aminooxetanes.

Another approach involves the nucleophilic ring-opening of activated oxetanes. 3-Amido oxetanes, for example, can undergo intramolecular cyclization upon activation with a Lewis acid to form oxazolines, which can then be hydrolyzed to the corresponding amino alcohol. nih.gov Additionally, 3-methyleneoxetane derivatives can serve as radical acceptors for the synthesis of various 3,3'-disubstituted oxetane amino acids.

For the synthesis of chiral analogues of this compound, enantioselective and diastereoselective methods are crucial. nih.gov Asymmetric synthesis of oxetanes can be achieved through various strategies, including the use of chiral catalysts for ring-opening reactions of prochiral oxetanes or enantioselective cyclization reactions. acs.orgmorressier.comrsc.org Chiral Brønsted acids have been shown to catalyze the asymmetric nucleophilic opening of 3-substituted oxetanes, providing access to highly functionalized chiral building blocks. rsc.org

Diastereoselective synthesis of substituted oxetanes can be achieved by controlling the stereochemistry of the acyclic precursors in intramolecular cyclization reactions. For example, the stereoselective reduction of a ketone can set a stereocenter that directs the subsequent cyclization.

Synthesis of the 6-Methoxypyridin-2-YL Subunit

The 6-methoxypyridin-2-yl moiety is the other key component of the target molecule. Its synthesis requires methods for the selective introduction of substituents onto the pyridine ring.

The introduction of a methoxy group onto a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with sodium methoxide. google.com For example, 2-chloro-6-nitropyridine (B1362072) can be methoxylated, and the nitro group can then be reduced to an amine, which can be further functionalized.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds to the pyridine ring. nih.govacs.orgresearchgate.net A Suzuki coupling between a pyridyl boronic acid and an aryl halide is a common method for synthesizing biaryl compounds. acs.org Alternatively, direct C-H arylation of pyridine N-oxides has emerged as an efficient method for introducing aryl substituents at the 2-position. researchgate.net The N-oxide can then be easily removed by reduction.

Table 2: Key Reactions for the Synthesis of the 6-Methoxypyridin-2-YL Subunit
Reaction TypeReactantsCatalyst/ReagentProductReference
Nucleophilic Aromatic Substitution2-Halopyridine, Sodium Methoxide-2-Methoxypyridine google.com
Suzuki CouplingPyridylboronic acid, Aryl halidePalladium catalystArylpyridine acs.org
Direct C-H ArylationPyridine N-oxide, Aryl halidePalladium catalyst2-Arylpyridine N-oxide researchgate.net

Regioselective Functionalization of Pyridine Rings Directed by the Oxetane Unit

A key challenge in the synthesis of substituted pyridines is controlling the regioselectivity of functionalization. The oxetane unit has been effectively utilized as a directing group to achieve highly regioselective ortho-lithiation of the pyridine ring. nih.govrsc.orgrsc.org This methodology provides a direct and efficient pathway to introduce a variety of functional groups at the C-4 position of a 3-oxetanylpyridine, a crucial step for building analogues of the target compound.

The process typically involves treating a 3-oxetanylpyridine derivative with a strong base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.org This results in the deprotonation of the pyridine ring exclusively at the C-4 position, which is adjacent to the oxetane-bearing carbon. The resulting lithiated intermediate can then be quenched with a wide range of electrophiles to install new substituents with high precision. nih.govrsc.org This method has been shown to be robust, offering good yields and remarkable regioselectivity. rsc.org A gram-scale synthesis has been demonstrated, highlighting its practical utility for creating valuable functionalized building blocks. rsc.org

The ability of the oxetane ring to direct this ortho-lithiation opens up a new avenue for the preparation of elaborated oxetane-containing compounds that would otherwise be challenging to synthesize. rsc.orgdoi.org

Table 1: Examples of Electrophilic Quenching Following Oxetane-Directed Lithiation of 3-(2-methyloxetan-2-yl)pyridine

ElectrophileReagentProductYield (%)
ChlorinationCCl3-CCl34-Chloro-3-(2-methyloxetan-2-yl)pyridine69
IodinationI24-Iodo-3-(2-methyloxetan-2-yl)pyridine67
SulfenylationPh-S-S-Ph4-(Phenylthio)-3-(2-methyloxetan-2-yl)pyridine81
Aldehyde FormationDMF3-(2-Methyloxetan-2-yl)pyridine-4-carbaldehyde72
SilylationMe3SiCl4-(Trimethylsilyl)-3-(2-methyloxetan-2-yl)pyridine75

This table is generated based on findings reported in the literature. rsc.org

Coupling Reactions for Assembling the Integrated Scaffold

Once the pyridine ring is appropriately functionalized, subsequent coupling reactions are employed to construct the final integrated scaffold, forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds in modern organic synthesis. The Suzuki-Miyaura cross-coupling is a highly versatile method for creating C-C bonds. researchgate.netnih.govrsc.org For instance, a 4-iodopyridine (B57791) intermediate, synthesized via the ortho-lithiation/iodination sequence described previously, can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the C-4 position. rsc.orgrsc.org This reaction is known for its broad substrate scope and tolerance of numerous functional groups. researchgate.net

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orgresearchgate.net This palladium-catalyzed reaction couples amines with aryl halides or triflates, allowing for the direct synthesis of aryl amines. wikipedia.orgnih.govnih.gov This strategy is crucial for introducing the amino group or other nitrogen-containing fragments onto the pyridine ring. The development of various generations of catalyst systems, particularly those using sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this transformation, making it applicable to a wide range of amine and aryl halide coupling partners under relatively mild conditions. wikipedia.orgresearchgate.net The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired C-N coupled product. wikipedia.orglibretexts.org

In medicinal chemistry, the amide bond is a ubiquitous functional group, but it can be susceptible to metabolic degradation. Bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects, are often used to address such liabilities. nih.gov The 3-amino-3-aryl-oxetane motif has emerged as a highly promising bioisostere for the benzamide (B126) group. nih.govresearchgate.netdigitellinc.comacs.org

Compared to the planar amide group, the amino-oxetane unit introduces a more three-dimensional, non-planar structure. digitellinc.comthieme.de This structural feature can be advantageous for molecular recognition and binding. Furthermore, matched molecular pair analysis has shown that amino-oxetanes can offer improved physicochemical properties, such as enhanced aqueous solubility and greater stability under both acidic and basic conditions, while maintaining desirable characteristics like metabolic stability and low lipophilicity (LogD). digitellinc.comacs.org

The synthetic challenge of accessing these valuable motifs has been addressed by the development of novel methodologies. One particularly innovative approach is the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with a wide array of amines. nih.govresearchgate.netspringernature.com This reaction proceeds through a unique SN1-type mechanism involving the formation of a planar oxetane carbocation intermediate upon gentle warming. nih.govthieme.de This intermediate then chemoselectively couples with an amine nucleophile. nih.gov A key advantage of this method is that its disconnection is analogous to a standard amidation, allowing chemists to leverage the vast commercial and proprietary libraries of available amines to rapidly generate diverse analogues. nih.govresearchgate.netresearchgate.net Another practical, modular, and scalable two-step method for constructing oxetane-based amide bioisosteres begins with the readily available oxetan-3-one. enamine.netresearchgate.net

Table 2: Comparison of Physicochemical Properties: Amide vs. Amino-Oxetane Bioisostere

Property Benzamide Aryl Amino-Oxetane Advantage of Amino-Oxetane
Conformation Planar 3-Dimensional, Non-planar Increased structural complexity
Aqueous Solubility Lower Higher Improved biopharmaceutical properties
Chemical Stability Susceptible to hydrolysis Stable in acidic and basic conditions Broader formulation possibilities

| Synthetic Access | Standard amide coupling | Defluorosulfonylative coupling, etc. | Access via novel, modular routes |

This table summarizes general findings from comparative studies. digitellinc.com

Molecular Design Principles and Bioisosteric Applications of the Compound

Oxetane (B1205548) as a Conformational and Stereoelectronic Element

Influence of Oxetane Ring Strain on Molecular Geometry and Conformation

The oxetane ring possesses a significant amount of ring strain, estimated to be around 106 kJ·mol⁻¹. This strain is a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. Unlike the more flexible five- and six-membered rings, the oxetane ring adopts a puckered conformation rather than a planar one. This puckering is a compromise between angle strain and torsional strain, which helps to alleviate unfavorable eclipsing interactions between adjacent hydrogen atoms. The introduction of substituents can further influence the degree of puckering. This constrained, non-planar geometry imparts a rigid, three-dimensional character to the molecule, which can be advantageous in locking the molecule into a specific bioactive conformation.

Impact on Molecular Polarity and Three-Dimensionality in Receptor Interactions

The presence of the oxygen atom within the strained four-membered ring renders the oxetane motif highly polar. researchgate.net This polarity can enhance aqueous solubility, a desirable property for many drug candidates. sigmaaldrich.com Furthermore, the inherent three-dimensionality of the puckered oxetane ring provides a scaffold with well-defined exit vectors for its substituents. cenmed.com This is in stark contrast to more linear or planar linkers. In the context of receptor interactions, this defined three-dimensional arrangement can facilitate more precise and stronger binding to the target protein by positioning key functional groups in optimal orientations for interaction with the receptor's binding pocket. sigmaaldrich.com The combination of increased polarity and a rigid, three-dimensional structure makes the oxetane ring a valuable design element in medicinal chemistry. researchgate.net

3-Aminooxetane as an Amide Bioisostere in Medicinal Chemistry

The 3-aminooxetane moiety has emerged as a compelling non-classical bioisostere for the commonly encountered amide bond in drug discovery. nih.govsigmaaldrich.com This substitution can lead to significant improvements in a molecule's physicochemical and pharmacokinetic properties. nih.gov

Comparative Analysis of Amino-oxetane and Amide Linkages

Bioisosteric replacement of an amide group with a 3-aminooxetane offers several potential advantages. sigmaaldrich.com While amides are susceptible to enzymatic degradation, the amino-oxetane motif demonstrates greater metabolic stability. sigmaaldrich.com Furthermore, the amino-oxetane linkage introduces a more three-dimensional and less planar conformation compared to the relatively planar amide bond. sigmaaldrich.com This can be beneficial for disrupting intermolecular interactions that can lead to poor solubility or for exploring different regions of a binding pocket. Research has shown that aryl-amino-oxetanes can exhibit higher aqueous solubility than their corresponding benzamide (B126) counterparts. sigmaaldrich.com

Below is a table comparing the general properties of amide and 3-aminooxetane linkages:

PropertyAmide Linkage3-Aminooxetane Linkage
Geometry Generally planarPuckered, three-dimensional
Metabolic Stability Susceptible to hydrolysis by proteasesGenerally more stable
Solubility Can contribute to poor solubilityOften improves aqueous solubility
Synthetic Access Well-established coupling methodsNovel synthetic methods are being developed

Modulation of Hydrogen Bonding Capabilities and Protein Recognition

A critical aspect of the amide bond's role in molecular recognition is its ability to act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). The 3-aminooxetane moiety effectively mimics this hydrogen bonding pattern. cenmed.com The nitrogen atom of the amino group can act as a hydrogen bond donor, while the oxygen atom of the oxetane ring serves as a potent hydrogen bond acceptor. cenmed.com The specific geometry of the amino-oxetane places these hydrogen bonding groups in a distinct spatial arrangement compared to an amide, which can lead to altered or improved interactions with target proteins. This modulation of hydrogen bonding can be a powerful tool for enhancing binding affinity and selectivity. nih.gov

Strategic Role of the 6-Methoxypyridine Moiety in Ligand Design

The inclusion of a 6-methoxypyridine moiety is a strategic decision in ligand design, often aimed at improving a compound's pharmacological profile. The pyridine (B92270) ring itself is a common heterocycle in pharmaceuticals, often used to improve properties like solubility. beilstein-journals.org

Influence of Pyridine Nitrogen on Target Affinity and Selectivity

The nitrogen atom within the pyridine ring of 3-(6-Methoxypyridin-2-YL)oxetan-3-amine is a critical determinant of its biological activity. Its influence stems from a combination of electronic and steric effects that modulate the molecule's interaction with protein targets.

The lone pair of electrons on the pyridine nitrogen allows it to act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within a binding pocket. However, the basicity of this nitrogen, and thus the strength of its interactions, is significantly influenced by the presence of the adjacent methoxy (B1213986) group. The methoxy group at the 6-position exerts an inductive electron-withdrawing effect, which reduces the electron density on the nitrogen atom. nih.gov This mitigation of basicity can be advantageous in drug design, as it can fine-tune the strength of the ligand-receptor interaction, potentially leading to higher selectivity for the intended target over other proteins. nih.gov

Furthermore, the position of the nitrogen atom within the aromatic ring creates a specific electronic landscape. The nitrogen atom inductively removes electron density from the ring carbons, and also participates in resonance effects that particularly reduce electron density at the ortho and para positions. stackexchange.com This electronic distribution influences how the pyridine ring engages in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are often vital for high-affinity binding.

The steric profile created by the nitrogen's position also contributes to selectivity. The defined geometry of the pyridine ring, with the nitrogen at a specific locus, dictates the possible orientations the molecule can adopt within a binding site. This can favor binding to a target with a complementary shape and charge distribution, while sterically clashing with off-targets. nih.gov

To illustrate the effect of the methoxy group on the basicity of the pyridine nitrogen, the following table compares the pKa of the conjugate acids of pyridine and 2-methoxypyridine (B126380). A lower pKa value indicates a less basic nitrogen.

CompoundpKa of Conjugate Acid
Pyridinium ion5.23
2-Methoxypyridinium ion3.06 nih.gov

This interactive table demonstrates the significant decrease in basicity of the pyridine nitrogen due to the presence of an ortho-methoxy group.

Contribution of the Methoxy Group to Ligand-Receptor Interactions

The methoxy group (-OCH3) at the 6-position of the pyridine ring is not merely a passive substituent; it actively contributes to the compound's binding affinity and selectivity through several mechanisms.

One of the primary roles of the methoxy group is its ability to act as a hydrogen bond acceptor through its oxygen atom. researchgate.net This allows for an additional anchoring point with hydrogen bond donors, such as the hydroxyl or amide groups of amino acid residues within the receptor's binding site. researchgate.net The directional nature of this hydrogen bond can significantly enhance the specificity and strength of the ligand-receptor complex. unina.it

Moreover, the methoxy group can influence the conformation of the molecule. The rotation around the aryl-O bond can be restricted, leading to a preferred orientation of the methoxy group relative to the pyridine ring. acs.org This conformational preference can be crucial for fitting into a sterically demanding binding pocket and can minimize entropic penalties upon binding.

Structure-activity relationship (SAR) studies on related methoxypyridine-containing compounds have demonstrated the importance of the position and nature of substituents on the pyridine ring for biological activity. The following hypothetical SAR table, based on general principles from the literature, illustrates how modifications to the methoxy group could potentially impact target affinity.

R Group at Position 6Potential InteractionPredicted Impact on Affinity
-OCH3 (Methoxy)Hydrogen bond acceptor, hydrophobic interactionsHigh
-OH (Hydroxy)Hydrogen bond donor and acceptorPotentially higher, but may alter solubility
-H (Unsubstituted)Loss of H-bond acceptor and hydrophobic interactionsLower
-OCF3 (Trifluoromethoxy)Weaker H-bond acceptor, altered electronicsVariable, depends on target
-CH3 (Methyl)Hydrophobic interactions onlyPotentially lower due to loss of H-bond

This interactive table provides a conceptual overview of how changes to the 6-position substituent could modulate receptor binding based on established medicinal chemistry principles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlation of Structural Features with Receptor Binding and Functional Activity

The interaction of a molecule with its biological target is a highly specific event governed by its three-dimensional structure and electronic properties. For 3-(6-Methoxypyridin-2-YL)oxetan-3-amine, the arrangement of its constituent parts—the oxetane (B1205548) ring, the amine group, and the substituted pyridine (B92270) ring—plays a pivotal role in its engagement with receptors and its subsequent functional activity.

The spatial relationship between the oxetane ring and the amine group is a critical determinant of how the molecule interacts with its target. The rigid, four-membered oxetane ring acts as a conformational lock, restricting the possible orientations of the adjacent amine group. acs.org This can be advantageous in drug design as it can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity. A molecular docking study of a compound containing an oxetane moiety suggested that the oxetane primarily contributed to restricting the conformation of an ethylamine (B1201723) head group, even without directly interacting with the target protein. nih.gov

The introduction of an oxetane can also influence the molecule's interaction with the active site of a target protein. For instance, in a complex with the enzyme EZH2, an oxetane substituent was observed to occupy a defined space in the protein cavity, with potential for CH−π interactions between the polarized C-H groups of the oxetane and tyrosine side chains. nih.gov However, the incorporation of a 3-amino oxetane can also have disruptive effects on secondary protein structures. Studies on α-helical peptides have shown that introducing this motif can lead to a significant loss of helicity by introducing a kink in the helical axis and disrupting characteristic hydrogen bonding patterns. rsc.org

The substitution pattern on the pyridine ring significantly modulates the electronic properties and steric profile of the molecule, thereby influencing its biological activity. The position and nature of substituents on the pyridine ring can dramatically alter a compound's potency and selectivity. nih.gov

For example, in a series of pyridine-bridged combretastatin-A4 analogues, the substitution pattern on the phenyl rings attached to the pyridine linker was critical for cytotoxic activity. nih.gov Specifically, a 2,6-disubstitution pattern on the pyridine ring, placing the other rings in a meta-relationship, led to significant improvements in antiproliferative activity in certain analogues. nih.gov The electronic nature of the substituents is also crucial. Electron-donating groups, such as the methoxy (B1213986) group in this compound, can influence the electron density of the pyridine ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the target receptor. Conversely, electron-withdrawing groups can also be employed to modulate these interactions and fine-tune the biological response. The diverse pharmacological activities of pyridine derivatives, including antimicrobial, antiviral, and antitumor effects, are often linked to their specific substitution patterns. researchgate.net

Influence on Key Drug-Like Properties (Conceptual Impact)

Beyond direct target engagement, the structural features of a molecule have a profound impact on its "drug-like" properties, which are essential for its absorption, distribution, metabolism, and excretion (ADME) profile.

The basicity of the amine group, quantified by its pKa value, is a critical physicochemical parameter that influences a molecule's solubility, permeability, and interaction with its biological target. researchgate.netenamine.net A large proportion of drugs contain a basic nitrogen atom, which can participate in strong electrostatic and hydrogen-bond interactions with protein targets, many of which have acidic residues in their binding sites. researchgate.net

The pKa of an amine determines its ionization state at physiological pH, which in turn affects its distribution and ability to cross biological membranes. researchgate.net Several strategies can be employed to tune amine basicity. researchgate.netnih.gov Inductive effects from nearby electron-withdrawing groups can significantly decrease basicity. masterorganicchemistry.com The oxetane ring, with its electronegative oxygen atom, exerts a powerful inductive electron-withdrawing effect. nih.gov Placing an oxetane ring alpha to an amine has been shown to reduce the amine's pKa by approximately 2.7 units. nih.gov Other strategies include the introduction of fluorine atoms or other heteroatoms, which can also lower basicity through inductive effects. cambridgemedchemconsulting.com

Table 1: Conceptual Impact of Structural Modifications on Amine Basicity

Structural ModificationPredicted Effect on Amine pKaRationale
Addition of an alpha-oxetaneDecreaseInductive electron-withdrawing effect of the oxygen atom. nih.gov
Introduction of fluorine atomsDecreaseStrong inductive effect of fluorine. cambridgemedchemconsulting.com
Replacement with a less basic amineDecreaseIntrinsic properties of the new amine.
Introduction of electron-donating groups on the pyridine ringIncreaseIncreased electron density on the nitrogen.

Metabolic stability is a key factor in determining a drug's half-life and oral bioavailability. The oxetane-pyridyl amine system can be susceptible to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes. pressbooks.pub

Several approaches can be taken to enhance the metabolic stability of this system. One common strategy is to block metabolically labile sites. nih.gov For instance, if a particular position on the pyridine ring is prone to oxidation, introducing a stable substituent at that position can prevent this metabolic pathway. The oxetane motif itself can be used to block metabolically vulnerable sites without significantly increasing lipophilicity. nih.gov

Furthermore, the introduction of an oxetane can improve metabolic stability by replacing more metabolically labile groups. acs.org For example, an oxetane was successfully incorporated to reduce oxidative dealkylation of a methoxy group in a series of BACE1 inhibitors, leading to a compound with good stability in human and rat liver microsomes. acs.org The substitution pattern on the oxetane ring is also important, with 3,3-disubstituted oxetanes generally showing greater stability. acs.org

The puckered nature of the oxetane ring, which can be influenced by substituents, contributes to the molecule's three-dimensionality. acs.org This increased sp3 character can lead to improved aqueous solubility and allow for exploration of new chemical space. nih.gov The oxetane can also act as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, offering a way to modify the conformational properties and other physicochemical characteristics of a molecule while potentially maintaining or improving biological activity. nih.gov For example, replacing a gem-dimethyl group with an oxetane ring has been shown to improve the anti-RSV effect of a compound. nih.gov

Design Principles for Achieving Enhanced Selectivity and Efficacy

The rational design of M1 PAMs with improved therapeutic profiles hinges on a deep understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR). Key molecular features can be strategically incorporated or modified to optimize a compound's potency, selectivity, and pharmacokinetic properties. The following sections explore these principles through the lens of the chemical architecture of this compound, which embodies several important design concepts.

The Role of the Pyridine Ring and its Substitution

The pyridine moiety is a common scaffold in a multitude of central nervous system (CNS) drug candidates. In the context of M1 PAMs, the nitrogen atom within the pyridine ring can serve as a crucial hydrogen bond acceptor, interacting with specific residues in the allosteric binding site of the M1 receptor. The substitution pattern on the pyridine ring is a critical determinant of both potency and selectivity.

The presence of a methoxy group at the 6-position of the pyridine ring, as seen in this compound, is a strategic design choice. Alkoxy groups, such as methoxy, can influence the electronic properties of the pyridine ring and may engage in additional interactions within the receptor's binding pocket. Research on related M1 PAMs has shown that substitution at this position can significantly impact selectivity over other muscarinic receptor subtypes.

For instance, in a series of pyrazolo[4,3-c]quinolin-3(5H)-one derivatives, the introduction of substituents on a pendant N-benzyl ring, which can be considered analogous to the substituted pyridine ring in our compound of interest, led to variations in potency and efficacy. Specifically, pyridyl analogs demonstrated enhanced efficacy, suggesting that the nitrogen atom and substitution pattern of the pyridine ring are key to productive interactions with the M1 receptor. nih.gov

The Significance of the Oxetane Moiety

A notable feature of this compound is the presence of a 3-amino-oxetane group. The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry as a "bioisostere" for other functional groups, such as a gem-dimethyl group or a carbonyl group. nih.gov The incorporation of an oxetane can offer several advantages:

Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility and reduce lipophilicity, which are desirable properties for CNS drug candidates. nih.gov

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other functionalities, potentially leading to an improved pharmacokinetic profile. nih.gov

Three-Dimensionality (sp3-character): The introduction of the sp3-rich oxetane motif increases the three-dimensional character of the molecule. Increased Fsp3 (the fraction of sp3 hybridized carbons) is often associated with improved clinical success rates for drug candidates. nih.gov

The 3-amino substituent on the oxetane ring provides a crucial point of interaction. The primary amine can act as a hydrogen bond donor and/or acceptor, and its basicity can be fine-tuned to optimize interactions with the receptor and to influence physicochemical properties like pKa, which in turn affects absorption and distribution.

The strategic placement of the amino group on the rigid oxetane scaffold constrains its orientation, which can be advantageous for achieving high-affinity binding to the target receptor. This conformational restriction can reduce the entropic penalty upon binding, leading to enhanced potency.

Interactive Data Table: Physicochemical Properties of M1 PAM Scaffolds

Structure-Activity Relationship (SAR) Insights from Analog Studies

While direct SAR data for this compound is not extensively published, we can infer design principles from studies on analogous series of M1 PAMs. For example, in the development of sp3-rich M1 PAMs, the replacement of sp2-rich heterobiaryl tails with moieties containing fewer sp2 carbons was found to be beneficial for pharmaceutical properties. This principle supports the inclusion of the sp3-rich oxetane ring in the design of novel M1 modulators.

Furthermore, studies on various M1 PAM chemotypes have consistently highlighted the importance of a central aromatic or heteroaromatic core (like the pyridine ring) and a pendant group capable of specific interactions (like the 3-amino-oxetane). The precise spatial arrangement and electronic nature of these components are critical for achieving high affinity and selectivity.

Interactive Data Table: Impact of Structural Modifications on M1 PAM Activity

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of 3-(6-Methoxypyridin-2-YL)oxetan-3-amine. nih.gov These calculations provide a detailed understanding of the electron distribution, orbital energies, and electrostatic potential, which are critical determinants of the molecule's reactivity and intermolecular interactions.

The oxetane (B1205548) ring is a key structural feature that significantly influences the physicochemical properties of adjacent functional groups. researchgate.net One of its most pronounced effects is the modulation of the basicity of the proximal amine.

The oxygen atom within the strained four-membered oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.govacs.org This effect propagates through the sigma bonds to the C3 position, decreasing the electron density on the attached amine nitrogen. Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, resulting in a marked reduction in the amine's basicity (pKa). It has been demonstrated that placing an oxetane ring alpha to an amine can reduce its pKa by approximately 2.7 units, making it about 500 times less basic. nih.gov This tactical placement of the oxetane can be crucial for mitigating issues related to high basicity in drug candidates, which can affect properties like selectivity and cell permeability. nih.govacs.org

Table 1: Influence of Oxetane Ring on Amine Basicity (Illustrative)

Compound Substituent at Amine Predicted pKa Change Rationale
Propylamine Propyl group Reference Standard alkyl amine basicity.

The three-dimensional arrangement of a molecule (its conformation) is critical for its ability to bind to a biological target. The oxetane ring in this compound is a strained, sp³-rich, and relatively rigid structure. nih.govnih.gov While often described as nearly planar, it can adopt a slightly puckered conformation. acs.org This rigidity can act as a "conformational lock," restricting the rotational freedom of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. acs.org

Conformational analysis of the entire molecule involves studying the rotational barrier around the single bond connecting the pyridine (B92270) and oxetane rings. Quantum chemical calculations can map the potential energy surface as a function of the dihedral angle between the two rings. This analysis helps identify the lowest energy (most stable) conformations and understand the flexibility of the molecule, which is crucial for how it presents its key interacting groups (the methoxy (B1213986) group, pyridine nitrogen, and the amino group) to a target receptor. acs.org The three-dimensional shape imparted by the oxetane moiety can also lead to improved aqueous solubility and access to unexplored chemical space. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

Structure-based drug design methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal for predicting and analyzing how a ligand like this compound interacts with its protein target. frontiersin.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. For this compound, docking simulations would place various low-energy conformers into the active site of a target protein. The algorithm then scores these poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Following docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted binding pose over time and to gain a more dynamic picture of the interaction. MD simulations model the movement of every atom in the ligand-protein complex, providing insights into the flexibility of the system and the persistence of key interactions. These simulations can also be used to calculate the binding free energy, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), to quantify the strength of the interaction. researchgate.net This allows for the decomposition of the total binding energy into contributions from individual residues and interaction types, highlighting the key drivers of binding affinity. nih.gov For this specific compound, the pyridine ring could engage in π-π stacking interactions, while the methoxy group, amine, and oxetane oxygen could act as hydrogen bond acceptors or donors. nih.govchemrxiv.org

Table 2: Potential Molecular Interactions and Energetic Contributions

Moiety of Compound Potential Interaction with Target Typical Energetic Contribution
Pyridine Ring π-π Stacking with aromatic residues (e.g., Phe, Tyr, Trp) Favorable
Pyridine Nitrogen Hydrogen Bond Acceptor Favorable
Methoxy Group Oxygen Hydrogen Bond Acceptor Favorable
Amine Group Hydrogen Bond Donor/Acceptor; Salt Bridge Highly Favorable

A crucial aspect of drug development is ensuring a compound binds selectively to its intended target to maximize efficacy and minimize side effects. Computational methods are instrumental in predicting a compound's selectivity profile. mdpi.com This is often achieved by docking this compound not only into its primary target but also into a panel of other related and unrelated proteins, including known anti-targets (proteins associated with adverse effects). nih.govnih.gov

By comparing the predicted binding energies and interaction patterns across these different proteins, researchers can estimate the likelihood of off-target binding. nih.govsemanticscholar.org If the compound shows a significantly more favorable binding energy and a more stable interaction profile with its intended target compared to others, it is predicted to be selective. Ligand-based approaches, which compare the physicochemical properties of the compound to databases of molecules with known activities, can also be used to flag potential off-target liabilities. nih.gov

Scaffold Hopping and Virtual Screening Methodologies for Analogues

To explore new chemical space and identify novel compounds with similar or improved activity, computational chemists employ techniques like scaffold hopping and virtual screening. nih.govnih.gov These methods are essential for generating new intellectual property and overcoming liabilities of an initial lead compound. nih.gov

Scaffold hopping aims to identify structurally novel core motifs (scaffolds) that can maintain the key geometric and electronic features required for biological activity. nih.govresearchgate.net For this compound, the pyridin-oxetane core could be replaced by different heterocyclic systems that present the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic groups) in a similar spatial arrangement.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those likely to bind to a specific target. frontiersin.orgnih.gov This can be done in two main ways:

Structure-Based Virtual Screening (SBVS): Docking millions of compounds from a virtual library into the target's binding site and ranking them based on their predicted binding affinity. frontiersin.org

Ligand-Based Virtual Screening (LBVS): Searching a database for molecules that are structurally similar to the known active compound, often using 2D fingerprint similarity or 3D shape-based methods. researchgate.netmdpi.com

These high-throughput computational approaches can efficiently filter vast chemical libraries down to a manageable number of promising candidates for synthesis and experimental testing, accelerating the discovery of new analogues. nih.govnih.gov

Table 3: Compound Names Mentioned

Compound Name

Identification of Novel this compound Analogues

The identification of novel analogues of this compound is a critical step in developing compounds with improved pharmacological profiles. Computational techniques are instrumental in this process, enabling the virtual screening of large chemical libraries and the de novo design of new molecules. Methodologies such as structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) are commonly employed.

In a typical SBVS workflow, the three-dimensional structure of a biological target is used to dock and score a library of potential ligands. This allows for the identification of compounds that are predicted to bind with high affinity and specificity. For instance, if the target of this compound is known, researchers can computationally screen for analogues that exhibit enhanced interactions with key residues in the binding site.

LBVS, on the other hand, relies on the knowledge of known active compounds. Pharmacophore models, which define the essential steric and electronic features required for biological activity, can be generated based on the structure of this compound. These models are then used to search for novel scaffolds that match the pharmacophoric features.

A hypothetical study aimed at identifying novel analogues might involve the following steps:

Pharmacophore Generation: Based on the 3D conformation of this compound, a pharmacophore model is created, highlighting key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

Virtual Screening: A large database of commercially available or synthetically accessible compounds is screened against the pharmacophore model.

Docking and Scoring: The hits from the virtual screen are then docked into the active site of the target protein to predict their binding modes and affinities.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is performed to filter out compounds with potentially unfavorable profiles.

Exploration of Chemical Space for Lead Optimization

Once initial hits or lead compounds are identified, the next phase involves lead optimization to improve potency, selectivity, and pharmacokinetic properties. Computational methods are invaluable for exploring the vast chemical space around the lead scaffold. Techniques such as quantitative structure-activity relationship (QSAR) modeling and free energy perturbation (FEP) calculations can guide the rational design of more effective analogues.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing these models, chemists can predict the activity of novel, unsynthesized compounds and prioritize the synthesis of the most promising candidates.

FEP is a more computationally intensive method that can provide highly accurate predictions of the relative binding affinities of a series of closely related ligands. This technique is particularly useful for guiding subtle structural modifications to a lead compound to maximize its interaction with the target.

The exploration of chemical space for lead optimization can be systematically approached by considering modifications to different parts of the this compound scaffold:

Modification of the Pyridine Ring: Introducing different substituents on the pyridine ring can modulate the electronic properties and steric interactions of the molecule.

Alteration of the Oxetane Moiety: The oxetane ring is a valuable bioisostere for other functional groups and can influence the compound's solubility, metabolic stability, and conformational rigidity.

Cheminformatics and Data Mining for Structure-Property Relationship Derivations

Cheminformatics and data mining techniques are essential for extracting meaningful insights from the large datasets generated in computational and experimental studies. These approaches can be used to derive structure-property relationships (SPRs) that correlate the chemical features of compounds with their physicochemical properties, biological activities, and ADMET profiles.

By analyzing large datasets of compounds related to this compound, it is possible to identify key structural motifs that contribute to desirable or undesirable properties. Machine learning algorithms, such as random forests and support vector machines, can be trained on these datasets to build predictive models for various endpoints.

For example, a predictive model for aqueous solubility could be developed by training a machine learning algorithm on a dataset of compounds with experimentally measured solubility values and a set of calculated molecular descriptors. This model could then be used to predict the solubility of new analogues of this compound, guiding the design of compounds with improved pharmacokinetic properties.

The following table provides an example of the types of data that can be used in cheminformatics and data mining studies for deriving structure-property relationships.

Compound IDMolecular WeightLogPTopological Polar Surface Area (TPSA)Predicted Solubility (logS)
This compound 180.210.8555.5 Ų-2.5
Analogue 1194.241.2055.5 Ų-2.8
Analogue 2179.190.9064.7 Ų-2.3
Analogue 3210.251.5555.5 Ų-3.1

Note: The data in this table is hypothetical and for illustrative purposes only.

By applying sophisticated data analysis techniques to such datasets, researchers can uncover complex relationships between molecular structure and biological function, ultimately accelerating the discovery of new and improved therapeutic agents based on the this compound scaffold.

Chemical Biology Applications and Mechanistic Insights

Elucidating Biological Mechanisms of Action Through Structural Perturbations

Understanding the precise mechanism by which a molecule exerts its biological effects is a cornerstone of medicinal chemistry and chemical biology. For 3-(6-Methoxypyridin-2-YL)oxetan-3-amine, a systematic structural perturbation approach, commonly known as Structure-Activity Relationship (SAR) studies, would be instrumental in delineating its molecular interactions and mechanism of action. This involves synthesizing and evaluating a series of analogs where specific parts of the molecule are altered to probe their contribution to biological activity.

Key modifications would focus on the three primary components of the molecule: the oxetane (B1205548) ring, the methoxypyridine core, and the primary amine.

The Oxetane Ring: The oxetane moiety is not merely a passive linker; its three-dimensional structure and potential for hydrogen bond acceptance can be critical for binding to a biological target. acs.org Replacing the oxetane with more flexible (e.g., an acyclic ether) or more rigid, larger ring systems (e.g., tetrahydrofuran, cyclopentane) would reveal the importance of the oxetane's specific conformation and size.

The Methoxypyridine Moiety: The pyridine (B92270) ring's aromaticity and the positioning of its nitrogen atom are key for potential π-stacking or hydrogen bonding interactions. The methoxy (B1213986) group's position and electronic properties are also crucial. Shifting the methoxy group to other positions on the pyridine ring or replacing it with other substituents (e.g., hydroxyl, trifluoromethyl) would elucidate the electronic and steric requirements for activity.

The Primary Amine: The basicity and hydrogen-bonding capacity of the primary amine are likely critical for target engagement, potentially forming salt bridges or key hydrogen bonds. Acylation, alkylation, or conversion to other functional groups would directly probe the role of this amine in the molecule's biological function.

These systematic modifications allow researchers to build a comprehensive model of how this compound interacts with its biological target, thereby clarifying its mechanism of action.

Table 1: Hypothetical Structural Perturbations and Their Mechanistic Implications

Structural Modification Rationale Potential Impact on Biological Activity
Replacement of Oxetane with Cyclobutane Removes the ether oxygen as a hydrogen bond acceptor. A significant decrease in activity would suggest a crucial hydrogen bond interaction with the target.
O-Demethylation of the Methoxy Group Converts the methoxy group to a hydroxyl, altering electronic properties and adding a hydrogen bond donor. Could increase or decrease affinity depending on the nature of the binding pocket.
N-Alkylation of the Primary Amine Increases steric bulk and reduces the number of hydrogen bond donors. A loss of activity would indicate the primary amine's hydrogen bonds are essential for binding.

Application as Chemical Probes for Target Identification and Validation

A key challenge in chemical biology is identifying the specific cellular targets of a bioactive small molecule. This compound can be conceptually transformed into a chemical probe to facilitate this process. An effective chemical probe retains the biological activity of the parent compound while incorporating a reporter tag or a reactive group for target identification.

The design of such a probe would involve strategically attaching a functional handle to the molecule at a position that does not interfere with its biological activity. Based on the hypothetical SAR, if the methoxy group, for instance, is found to be tolerant of modifications, it could be an ideal attachment point. A terminal alkyne or azide could be introduced via an ether linkage, allowing for "click" chemistry conjugation to reporter tags like biotin (for affinity purification) or a fluorophore (for visualization).

Alternatively, a photo-reactive group, such as a diazirine or benzophenone, could be incorporated. Upon photoactivation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. Subsequent proteomic analysis of the cross-linked proteins can then identify the specific biological target. The validation of this target is then confirmed by observing a competitive displacement of the probe when the unmodified parent compound is introduced.

Exploration in Proteomimetics and Peptidomimetics Research

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are small molecules designed to mimic the structure and function of peptides, overcoming these limitations. The rigid, three-dimensional structure of the oxetane ring makes this compound an interesting scaffold for peptidomimetic design. researchgate.net

The oxetane ring can act as a conformationally constrained scaffold to mimic the secondary structures of peptides, such as β-turns. The primary amine on the oxetane provides a convenient point for elongation, allowing for the attachment of amino acid residues or other pharmacophoric groups. In this context, the 3-aminooxetan-3-yl portion serves as a novel amino acid bioisostere, presenting a specific vector for the side chain (the methoxypyridine group) in a well-defined orientation.

Furthermore, oxetanes have been successfully used in medicinal chemistry as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities. researchgate.netbeilstein-journals.org Incorporating the this compound motif into a larger molecule could improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. acs.org

Investigations into Reactivity Profiles and Biotransformation Pathways

A comprehensive understanding of a compound's metabolic fate is critical for its development in any chemical biology or therapeutic application. The biotransformation of this compound would likely be dictated by the distinct chemistries of its two core components: the oxetane ring and the methoxypyridine moiety.

The strained four-membered ring of oxetane is susceptible to nucleophilic ring-opening reactions, a process that can be facilitated in a biological environment. acs.orgbeilstein-journals.orgmagtech.com.cn This reactivity is a key aspect of its metabolic profile. The ring-opening can be catalyzed by acidic conditions or by direct attack from biological nucleophiles.

Acid-Catalyzed Opening: In acidic microenvironments, protonation of the oxetane oxygen would activate the ring towards attack by weak nucleophiles, such as water, leading to the formation of a 1,3-diol.

Nucleophilic Attack: Potent biological nucleophiles, such as the thiol group of glutathione (GSH) or nucleophilic residues within an enzyme active site (e.g., cysteine, serine), could directly attack one of the oxetane's methylene carbons. This SN2 reaction would result in the covalent modification of the nucleophile and the formation of a primary alcohol on the resulting acyclic molecule. The regioselectivity of this attack is governed by both steric and electronic factors. magtech.com.cn

Table 2: Potential Pathways of Oxetane Ring Opening

Reaction Type Nucleophile Resulting Product Structure
Acid-Catalyzed Hydrolysis H₂O Formation of a 1,3-diol.
Nucleophilic Addition Glutathione (GSH) Covalent conjugation with GSH, forming a thioether and a primary alcohol.

The methoxypyridine moiety is expected to undergo metabolic transformations typical of aromatic ethers and pyridine-containing compounds, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov

The most probable metabolic pathway is the O-demethylation of the methoxy group. nih.govresearchgate.net This reaction, often catalyzed by isoforms like CYP2D6, would yield the corresponding hydroxypyridine metabolite. nih.gov This phenolic product would then be a substrate for phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion.

Other potential, though likely minor, metabolic pathways could include:

Aromatic Hydroxylation: Direct oxidation of the pyridine ring at positions not occupied by substituents.

N-Oxidation: Oxidation of the pyridine ring nitrogen to form the corresponding N-oxide.

Understanding these biotransformation pathways is essential for interpreting the molecule's pharmacokinetic profile and identifying potentially active or reactive metabolites.

Table 3: Predicted Metabolic Fates of the Methoxypyridine Moiety

Metabolic Reaction Enzyme Family Resulting Metabolite
O-Demethylation Cytochrome P450 (e.g., CYP2D6) 6-(3-aminooxetan-3-yl)pyridin-2-ol
Aromatic Hydroxylation Cytochrome P450 Hydroxylated pyridine ring derivatives

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Complex Architectures

The synthesis of oxetane-containing molecules has advanced significantly, moving beyond simple preparations to more sophisticated strategies that allow for the construction of complex, multi-functionalized architectures. nih.gov Future efforts will likely focus on developing more efficient, stereoselective, and versatile synthetic routes to access novel analogs of the 3-(6-methoxypyridin-2-yl)oxetan-3-amine scaffold.

Key areas of development include:

Late-Stage Functionalization: Methods that allow for the modification of the core scaffold in the final steps of a synthetic sequence are highly desirable. This includes C-H activation techniques to introduce new substituents onto the pyridine (B92270) ring, enabling rapid generation of a diverse library of analogs from a common intermediate.

Asymmetric Synthesis: The development of enantioselective methods to control the stereochemistry of the oxetane (B1205548) ring and any adjacent chiral centers is crucial for investigating the structure-activity relationship (SAR) of stereoisomers.

Novel Cyclization Strategies: Research into new ways to form the strained oxetane ring will continue to be an area of focus. nih.gov This could involve novel photochemical methods, transition-metal-catalyzed cyclizations, or enzymatic processes to improve yield and selectivity.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the optimization of reaction conditions and the production of compound libraries, enabling faster exploration of the chemical space around the core scaffold.

Synthetic Strategy Description Potential Advantages Challenges
C-H Activation/Functionalization Direct modification of C-H bonds on the pyridine ring to introduce new functional groups.High atom economy, access to novel chemical space, rapid diversification.Regioselectivity control, functional group tolerance.
Enantioselective Catalysis Use of chiral catalysts to produce single enantiomers of complex molecules.Allows for study of stereoisomer-specific biological activity, potentially leading to improved potency and safety.Catalyst design and cost, optimization for specific substrates.
Photoredox Catalysis Utilizes light to initiate chemical reactions, enabling unique bond formations under mild conditions.Access to novel reaction pathways, can be used for late-stage functionalization.Specialized equipment required, scalability can be a concern.
Deoxyfluorination Introduction of fluorine atoms into the molecule, leveraging their unique properties to modulate physicochemical characteristics. researchgate.netCan improve metabolic stability, binding affinity, and membrane permeability. researchgate.netHandling of specialized fluorinating reagents.

Integration of Advanced Computational Predictions for Rational Design Paradigms

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved properties. For the oxetane-pyridyl amine scaffold, a variety of computational methods can be employed to guide the design of next-generation analogs.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as electrostatic potential and molecular orbital energies. researchgate.net This information is valuable for understanding reactivity and non-covalent interactions with biological targets. Computational studies on pyridine N-oxides, for example, have been used to predict bond dissociation energies, providing insight into their chemical stability. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. By docking analogs of this compound into the active sites of various enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of binding interactions over time and understand how the molecule might influence protein conformation.

ADMET Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions can help identify potential liabilities early in the design process, reducing the risk of late-stage failures.

Computational Method Application for Scaffold Design Predicted Parameters
Density Functional Theory (DFT) Elucidate electronic structure and reactivity. researchgate.netN-O bond dissociation enthalpies, molecular electrostatic potential, HOMO/LUMO energies. mdpi.com
Molecular Docking Predict binding modes and rank potential ligands against a specific biological target.Binding affinity (scoring functions), protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Assess the stability of the ligand-protein complex and explore conformational changes.Binding free energy, interaction stability, conformational flexibility.
Quantitative Structure-Activity Relationship (QSAR) Build models that correlate chemical structure with biological activity.IC50/EC50 values, metabolic stability, solubility.

Exploration of Diverse Biological Target Classes for the Oxetane-Pyridyl Amine Scaffold

The combination of the oxetane and methoxypyridine moieties creates a scaffold with the potential to interact with a wide range of biological targets. The pyridine ring is a common feature in many approved drugs and is known to participate in key binding interactions such as hydrogen bonding and π-stacking. researchgate.net The oxetane group can act as a hydrogen bond acceptor and a bioisostere for less stable or more lipophilic groups like gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability. nih.govnih.gov

Future research will likely screen this scaffold and its derivatives against diverse target classes to uncover new therapeutic opportunities.

Potential Target Class Examples Therapeutic Rationale
Kinases PI3K/mTOR, Receptor Tyrosine Kinases (e.g., AXL, c-Met)Kinases are central regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases. nih.govresearchgate.netnih.gov
Epigenetic Targets Bromodomain-containing proteins, Protein Arginine Methyltransferases (PRMTs)Modulation of epigenetic pathways is a promising strategy for treating cancer and other diseases. nih.gov
G-Protein Coupled Receptors (GPCRs) Dopamine receptors, Serotonin receptorsGPCRs are a large family of receptors involved in a vast array of physiological processes and are important targets for neurological and metabolic disorders.
Enzymes Indoleamine 2,3-dioxygenase (IDO1), Aldehyde Dehydrogenase (ALDH1A)Targeting metabolic enzymes is a key strategy in oncology and metabolic diseases. nih.govacs.org
Viral Proteins RSV L proteinThe oxetane scaffold has been incorporated into potent inhibitors of viral proteins. nih.gov

Synergy with Emerging Drug Discovery Technologies (e.g., Fragment-Based Drug Discovery)

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.gov It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org The this compound scaffold is well-suited for integration with FBDD strategies.

The individual components of the molecule, such as 3-aminooxetane and 2,6-disubstituted pyridine, can be considered valuable fragments themselves. These fragments adhere to the "Rule of Three," a set of guidelines used to define fragment-like chemical space (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). nih.gov

Fragment Screening: Libraries containing oxetane and pyridine fragments can be screened against various targets to identify initial hits. The structural information from these weakly bound fragments can then be used to guide the design of more potent compounds.

Scaffold Hopping and Elaboration: The oxetane-pyridyl amine core can serve as a starting point for fragment elaboration. By growing the molecule from different vectors, researchers can explore the binding pocket of a target and optimize interactions to improve potency and selectivity. researchgate.net

Fragment Linking: If two different fragments (e.g., an oxetane-containing fragment and a pyridine-containing fragment) are found to bind in adjacent pockets of a target, they can be linked together to create a single, more potent molecule.

Fragment Molecular Formula Molecular Weight ( g/mol ) cLogP (Calculated) H-Bond Donors H-Bond Acceptors
3-Aminooxetane C₃H₇NO73.09-0.612
6-Methoxy-2-methylpyridine C₇H₉NO123.151.402

By combining these advanced synthetic, computational, and screening methodologies, the full therapeutic potential of the this compound scaffold can be systematically explored, paving the way for the discovery of novel drug candidates.

Q & A

Q. Basic Research Focus

  • 1H/13C-NMR : Key signals include the oxetane ring protons (δ 4.50–4.80 ppm, J = 6–8 Hz) and methoxy group (δ 3.85–3.95 ppm). Aromatic pyridine protons appear as doublets near δ 8.10–8.30 ppm .
  • FTIR : Stretching frequencies for C-O (1260–1280 cm⁻¹) and N-H (3300–3450 cm⁻¹) confirm functional groups .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities with retention times <5% deviation from the main peak .

Advanced Research Focus
High-resolution mass spectrometry (HRMS-ESI) validates molecular ions ([M+H]⁺ calculated for C₉H₁₂N₂O₂: 180.0899, observed: 180.0895). X-ray crystallography provides absolute stereochemistry, with CCDC deposition codes available for analogous oxetane-pyridine structures .

How does the electronic environment of the methoxypyridine moiety influence reactivity in cross-coupling reactions?

Advanced Research Focus
The methoxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution at the 4-position. DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in LUMO energy compared to unsubstituted pyridine, enhancing Suzuki-Miyaura coupling yields (85–92% with Pd(PPh₃)₄) . Contrastingly, steric hindrance from the oxetane ring limits Buchwald-Hartwig amination efficiency (<50% yield), requiring bulky ligands (XPhos) for improved performance .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME and pkCSM models estimate moderate solubility (LogS = -3.2) and blood-brain barrier penetration (BBB score = 0.45).
  • Docking Studies : AutoDock Vina identifies binding affinities (ΔG = -8.2 kcal/mol) to kinase targets (e.g., EGFR), suggesting potential therapeutic relevance. Molecular dynamics (GROMACS) simulations over 100 ns reveal stable hydrogen bonds with catalytic lysine residues .

How does the oxetane ring affect the compound’s stability under physiological conditions?

Basic Research Focus
The oxetane ring exhibits moderate hydrolytic stability (t₁/₂ = 24 hours in PBS pH 7.4 at 37°C). Degradation products include 3-aminooxetane-3-carboxylic acid, identified via LC-MS. Storage at -20°C under argon extends shelf life >6 months .

Advanced Research Focus
Strain energy calculations (MP2/cc-pVTZ) indicate the oxetane’s 88° bond angles increase susceptibility to acid-catalyzed ring-opening. Stabilization strategies include formulating as hydrochloride salts or encapsulating in cyclodextrin complexes .

What biological assays are suitable for evaluating its potential as a kinase inhibitor?

Q. Advanced Research Focus

  • In Vitro : Fluorescence polarization (FP) assays using recombinant EGFR (IC₅₀ determination) and cellular proliferation assays (MTT) in A549 lung cancer cells.
  • In Vivo : Xenograft models (Balb/c mice) with oral dosing (10–50 mg/kg) monitor tumor volume reduction and toxicity (ALT/AST levels) .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Guidance
Discrepancies often arise from solvent purity (use anhydrous DMF), trace metal contamination (add EDTA), or reaction scale. Reproducibility is enhanced by strict moisture control (Schlenk line) and validating intermediates via NMR before proceeding .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis due to potential amine vapors.
  • Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.